2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-[[4-[4-nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O3/c21-20(22,23)15-11-13(5-6-17(15)28(30)31)27-9-7-26(8-10-27)12-18-24-16-4-2-1-3-14(16)19(29)25-18/h1-6,11H,7-10,12H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKLKHMVONOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS No. 930060-26-7) is a derivative of quinazoline and piperazine, known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.38 g/mol. The presence of the trifluoromethyl group and nitro substituent on the piperazine moiety contributes to its unique chemical behavior and biological activity.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study by Kamiński et al. synthesized various piperazine derivatives and evaluated their anticonvulsant activity using animal models. The results showed that modifications in the molecular structure, particularly the introduction of fluorine groups, enhanced the anticonvulsant effects significantly .
| Compound | Dosage (mg/kg) | MES Test Results |
|---|---|---|
| Compound 19 | 100 | Effective at 4h |
| Compound 24 | 300 | Effective at 0.5h |
| Control (Phenytoin) | - | Standard Reference |
This table summarizes findings from a study indicating that compounds with higher lipophilicity displayed delayed but prolonged anticonvulsant effects, suggesting a correlation between lipophilicity and central nervous system penetration.
Antipsychotic Potential
The compound's structural features suggest potential activity as an antipsychotic agent. A related study focused on the design of dopamine receptor antagonists found that similar piperazine derivatives exhibited nanomolar affinities for dopamine receptors (D2) and serotonin receptors (5-HT2A). These findings support the hypothesis that modifications in the piperazine structure can lead to enhanced antipsychotic activity .
The proposed mechanism of action for compounds like this compound involves interaction with neurotransmitter receptors in the central nervous system. The trifluoromethyl group is believed to enhance metabolic stability and receptor binding affinity due to its electronegativity and steric properties .
Case Studies
- Anticonvulsant Study : In a series of experiments conducted by Kamiński et al., various derivatives were tested for their protective effects against maximal electroshock seizures (MES). The study highlighted that compounds with specific substitutions showed significant efficacy compared to traditional anticonvulsants like phenytoin .
- Antipsychotic Activity : A virtual screening study identified potential antipsychotic candidates among piperazine derivatives, demonstrating their ability to modulate dopamine and serotonin receptor activity effectively. This suggests that further exploration of these compounds could lead to novel treatments for schizophrenia .
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that quinazolinone derivatives exhibit significant antioxidant activity. A study synthesized various 2-substituted quinazolinones and evaluated their antioxidant properties using different assays. The findings indicated that modifications to the quinazolinone structure can enhance antioxidant efficacy, suggesting potential applications in preventing oxidative stress-related diseases .
Antinociceptive Effects
The compound has been evaluated for its antinociceptive properties in animal models. A study investigated the effects of related compounds on nociceptive thresholds and found promising results indicating pain relief capabilities, which could lead to the development of new analgesics .
Anticancer Activity
Quinazolinone derivatives are known for their anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression. Several studies highlight that modifications to the quinazolinone core can lead to enhanced cytotoxicity against different cancer cell lines, making it a candidate for further development as an anticancer agent .
Case Studies
Mechanistic Insights
The biological activities of 2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one are attributed to its ability to interact with specific molecular targets:
- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to neutralize free radicals, contributing to its antioxidant properties.
- Receptor Modulation : It may act on various neurotransmitter receptors, influencing pain pathways and providing analgesic effects.
- Cell Cycle Interference : By targeting specific kinases or enzymes involved in cell proliferation, the compound can inhibit cancer cell growth.
Comparison with Similar Compounds
Structural Similarity and Key Differences
Structural analogs are identified based on shared motifs such as piperazine linkages , heterocyclic cores, and substituted aryl groups. Below is a comparative analysis:
Structural Implications :
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound B | Compound C |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to -CF₃ and aromaticity) | Moderate (polar -OCH₃) | Very high (chlorine, deuterium) |
| Solubility | Likely low | Moderate | Poor |
| Binding Affinity | Potentially high (electron-withdrawing groups) | Lower (electron-donating -OCH₃) | Variable (dependent on target) |
| Metabolic Stability | High (resistant to oxidation) | Moderate | Unknown |
Research Findings :
- Dose-Effect Relationships : Methods like the Litchfield-Wilcoxon analysis () could quantify potency differences. For example, the target compound’s -CF₃ group may shift dose-response curves leftward compared to Compound B, indicating higher potency .
- Patent Considerations : The structural similarity principle () suggests that the target compound might face obviousness challenges if prior art exists for Compounds B or C, depending on functional utility .
Q & A
Q. What are the recommended synthetic pathways for 2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one?
Methodological Answer: The compound can be synthesized via multi-step reactions involving piperazine derivatives and quinazolinone scaffolds. For example:
- Step 1 : React 4-nitro-3-(trifluoromethyl)aniline with a piperazine derivative (e.g., 1-methylpiperazine) under alkaline conditions to form the arylpiperazine intermediate .
- Step 2 : Introduce the quinazolinone core by condensing the intermediate with a substituted benzaldehyde or ketone, followed by cyclization using reagents like ammonium acetate or thiourea .
- Step 3 : Optimize yield by adjusting solvent polarity (e.g., acetonitrile or DMF) and reaction temperature (80–120°C) .
Key Characterization Tools : Confirm intermediate purity via TLC and final product structure using , , and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use to identify proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm; quinazolinone aromatic protons at δ 7.0–8.5 ppm) .
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm, NO asymmetric stretch at ~1520 cm) .
- X-ray Crystallography : Resolve crystal structure to verify spatial arrangement of the trifluoromethyl and nitro groups .
Q. What physicochemical factors influence the stability of this compound during storage?
Methodological Answer:
- pH Sensitivity : Protonation of the piperazine nitrogen at acidic pH may alter solubility and reactivity. Store in neutral buffers (pH 6–8) .
- Temperature : Degradation accelerates above 25°C; use cold storage (2–8°C) in airtight containers to prevent hydrolysis or oxidation .
- Light Exposure : Protect from UV light to avoid nitro group reduction or radical formation .
Advanced Research Questions
Q. How does the trifluoromethyl group impact the compound’s bioactivity and pharmacokinetics?
Methodological Answer:
- Lipophilicity Enhancement : The CF group increases logP by ~1.5 units, improving membrane permeability (measured via PAMPA assay) .
- Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, extending half-life (validate using liver microsome assays) .
- Target Affinity : Use molecular docking to assess CF-induced van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase domains) .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-UV/MS : Employ a C18 column (e.g., Chromolith) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Detect using UV at 254 nm or MS in positive ion mode .
- Reference Standards : Use pharmacopeial impurities (e.g., des-nitro or piperazine-dealkylated analogs) for calibration .
- Limit of Quantification (LOQ) : Achieve ≤0.1% impurity detection via signal-to-noise ratio optimization .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Comparative Analysis : Normalize data using controls (e.g., IC values against a reference inhibitor) and assess assay conditions (e.g., cell line variability, serum concentration) .
- Dose-Response Reproducibility : Repeat experiments with staggered concentrations (10–10 M) to identify outlier datasets .
- Mechanistic Validation : Cross-verify using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What experimental strategies are recommended for studying environmental fate and ecotoxicity?
Methodological Answer:
- Environmental Partitioning : Measure logK (octanol-water) and soil adsorption coefficient (K) to predict mobility .
- Biotic Degradation : Use OECD 301D (closed bottle test) to assess biodegradability in aqueous systems .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48h LC) and algal growth inhibition tests (72h EC) .
Q. How can receptor-ligand interaction studies be designed for this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or GPCR) on a sensor chip and measure binding kinetics (k/k) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
- Mutagenesis Studies : Replace key residues (e.g., Tyr-452 in the active site) to validate binding specificity via loss-of-function assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
